molecular formula C17H19BrN2O2S B1270008 1-Benzyl-4-((4-bromophenyl)sulfonyl)piperazine CAS No. 349398-79-4

1-Benzyl-4-((4-bromophenyl)sulfonyl)piperazine

Cat. No. B1270008
M. Wt: 395.3 g/mol
InChI Key: GETTWQGXWARMQE-UHFFFAOYSA-N
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Description

1-Benzyl-4-((4-bromophenyl)sulfonyl)piperazine is a chemical compound with potential bioactive properties. It is synthesized from 1-benzyl piperazine and phenylmethane sulfonyl chloride and characterized through various analytical techniques such as NMR, MS, IR, and X-ray crystallography. This compound exhibits a structure that allows for diverse chemical reactions and interactions, contributing to its significance in research related to chemical properties and potential applications in pharmacology and materials science (Kumar et al., 2007).

Synthesis Analysis

The synthesis of 1-Benzyl-4-((4-bromophenyl)sulfonyl)piperazine involves nucleophilic substitution reactions, followed by characterization techniques. The process starts with 1-benzyl piperazine reacting with phenylmethane sulfonyl chloride to yield the desired compound. The purity and structure of the synthesized compound are confirmed through 1H NMR, MS, IR spectroscopy, and X-ray crystallography, revealing its complex molecular structure and confirming the accuracy of the synthetic approach (Kumar et al., 2007).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-((4-bromophenyl)sulfonyl)piperazine is characterized by X-ray crystallography, showing that it crystallizes in the orthorhombic crystal class. The piperazine ring adopts a chair conformation, and the sulfonyl moiety displays a distorted tetrahedral configuration. These structural features are crucial for the compound's chemical behavior and interaction potential (Kumar et al., 2007).

Scientific Research Applications

Cancer Research

A study by Kumar et al. (2007) explored the synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives, focusing on their potential as chemotherapeutic agents. These compounds were assessed for their ability to inhibit MDA-MB-231 breast cancer cell proliferation, with certain derivatives demonstrating significant inhibitory activity. This research highlights the potential of such compounds in developing new cancer treatments Kumar et al., 2007.

Drug Metabolism

Hvenegaard et al. (2012) investigated the metabolic pathways of Lu AA21004, a novel antidepressant, identifying the enzymes involved in its oxidative metabolism. This study provides valuable insights into the drug's pharmacokinetics, which is crucial for optimizing its therapeutic efficacy and safety Hvenegaard et al., 2012.

Enzyme Inhibitory Activity

Hussain et al. (2017) synthesized a new series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, assessing their enzyme inhibitory activity. Certain compounds exhibited excellent inhibitory effects against acetyl- and butyrylcholinesterase, highlighting their potential therapeutic utility Hussain et al., 2017.

Structural Analysis

Kumara et al. (2017) conducted crystal structure studies and DFT calculations on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. Their research provides detailed insights into the molecules' structural and electronic properties, which are essential for understanding their reactivity and potential pharmaceutical applications Kumara et al., 2017.

Development of Adenosine Receptor Antagonists

Borrmann et al. (2009) developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, characterizing them as potent adenosine A2B receptor antagonists. Their research contributes to the development of new therapeutic agents targeting adenosine receptors, which play a significant role in various physiological processes Borrmann et al., 2009.

Safety And Hazards

The safety data sheet for 1-Benzyl-4-((4-bromophenyl)sulfonyl)piperazine recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also suggests using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

1-benzyl-4-(4-bromophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2S/c18-16-6-8-17(9-7-16)23(21,22)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETTWQGXWARMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361546
Record name 1-Benzyl-4-(4-bromobenzene-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-((4-bromophenyl)sulfonyl)piperazine

CAS RN

349398-79-4
Record name 1-Benzyl-4-(4-bromobenzene-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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